Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4
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Overview
Description
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1)H2SO4 is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique sequence of amino acids and the presence of a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Scientific Research Applications
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Unk-Dab-Thr-Dab-Dab(1)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).H2SO4
- Unk-N(MeSO3H)Dab(MeSO3H)-Unk-Dab(MeSO3H)-Dab(1)-Dab(MeSO3H)-D-Leu-Leu-Dab(MeSO3H)-D-Dab(MeSO3H)-Thr-(1)
Uniqueness
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 is unique due to its specific sequence of amino acids and the presence of a sulfate group, which can influence its chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
(5S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-N,5-dimethylheptanamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-10-30(6)12-11-13-41(72)69(9)40(18-24-58)51(80)68-43(32(8)71)53(82)64-35(16-22-56)45(74)63-37-19-25-59-52(81)42(31(7)70)67-48(77)36(17-23-57)61-44(73)33(14-20-54)62-49(78)38(26-28(2)3)66-50(79)39(27-29(4)5)65-46(75)34(15-21-55)60-47(37)76;1-5(2,3)4/h28-40,42-43,70-71H,10-27,54-58H2,1-9H3,(H,59,81)(H,60,76)(H,61,73)(H,62,78)(H,63,74)(H,64,82)(H,65,75)(H,66,79)(H,67,77)(H,68,80);(H2,1,2,3,4)/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40-,42-,43-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKURBSMVLKMA-OIMIRRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)N(C)C(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCC(=O)N(C)[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102N16O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1267.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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